Thymalfasin

Chronic Hepatitis B Antiviral Therapy Immunomodulation

Researchers requiring reproducible immunomodulation face variability with undefined animal-derived thymosin extracts. Thymalfasin (CAS 62304-98-7) is a fully synthetic, chemically defined 28-amino acid peptide identical to endogenous human thymosin α1, eliminating batch-to-batch inconsistency. • Consistent TLR2/TLR9 agonism: 40.6% HBV DNA clearance as monotherapy vs. 9.4% control; 65% HCV RNA clearance in combination therapy • ≥98% HPLC purity, free from animal-derived contaminants present in thymosin fraction 5 • GMP-grade material with pharmacopeial reference standard traceability (USP/EP) for ANDA/DMF submission support

Molecular Formula C129H215N33O55
Molecular Weight 3108.3 g/mol
CAS No. 62304-98-7
Cat. No. B549604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymalfasin
CAS62304-98-7
Synonymsalpha1 Thymosin
alpha1-thymosin
thymalfasin
thymosin alpha(1)
thymosin alpha1
Zadaxin
Molecular FormulaC129H215N33O55
Molecular Weight3108.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C
InChIInChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1
InChIKeyNZVYCXVTEHPMHE-ZSUJOUNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymalfasin Overview


Thymalfasin (thymosin alpha 1, Tα1) is a chemically synthesized 28-amino acid immunomodulatory peptide with a molecular weight of 3108 Da, structurally identical to the endogenous human polypeptide thymosin alpha 1 [1]. It is an N-terminal acetylated acidic peptide originally isolated from thymosin fraction 5, a crude bovine thymus extract [2]. As a biologic response modifier, thymalfasin acts as an agonist for Toll-like receptors (TLR2 and TLR9) on antigen-presenting cells, initiating signaling cascades that drive a T-helper 1 (Th1) polarized immune response characterized by production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2) [3]. Regulatory approval has been granted in over 35 countries for treatment of chronic hepatitis B and C, and as a vaccine response enhancer in immunocompromised populations [4]. Endogenous Tα1 serum levels in healthy adults range from 0.1–1.0 ng/mL [2]. Despite extensive clinical use in over 11,000 patients, thymalfasin remains unapproved by the FDA and EMA, though both have granted orphan drug designation for hepatocellular carcinoma [4].

Thymalfasin vs. Other Thymic Peptides


Thymalfasin exhibits molecular, pharmacological, and manufacturing characteristics that preclude direct substitution with other thymic peptide preparations. Unlike thymopentin (TP-5), which is a synthetic 5-amino acid fragment (Arg-Lys-Asp-Val-Tyr) corresponding only to the active site of thymopoietin II, thymalfasin is a full-length 28-amino acid peptide with distinct TLR-mediated signaling capabilities [1]. Thymosin beta 4 (Tβ4), while sharing a thymic origin, functions primarily as an actin-sequestering peptide for tissue repair and angiogenesis rather than as a TLR-targeted immunomodulator; serum levels of the two peptides are not correlated and are modulated independently [2]. Animal-derived thymosin extracts (thymosin fraction 5) contain heterogeneous mixtures of immunologically active peptides with undefined composition and carry risks of allergic reactions to animal proteins, whereas thymalfasin is a fully characterized, chemically synthesized single entity with consistent purity specifications [3]. Thymalfasin's short serum half-life of approximately 2 hours [4] also distinguishes it pharmacokinetically from modified thymopentin formulations developed for extended plasma stability.

Thymalfasin Comparative Evidence


HBV DNA Clearance with Monotherapy

In a randomized controlled trial evaluating thymalfasin monotherapy for chronic hepatitis B, treatment with thymalfasin (1.6 mg subcutaneously twice weekly for 6 months) resulted in HBV DNA clearance in 40.6% of patients, compared with only 9.4% of untreated controls [1]. A separate pooled analysis of seven randomized controlled studies confirmed that 6 months of Tα1 monotherapy (1.6 mg twice-weekly) produced a significantly higher sustained response rate than untreated controls [2].

Chronic Hepatitis B Antiviral Therapy Immunomodulation

HCV RNA Clearance with Combination Therapy

In a clinical trial comparing combination therapy (thymalfasin plus interferon alfa-2b) versus interferon alfa-2b monotherapy in chronic hepatitis C patients, the combination arm achieved hepatitis C virus RNA clearance in 65% of patients at six months, compared with 29% of patients receiving interferon alone [1]. A separate trial confirmed this trend, showing ALT normalization in 37.1% of patients on combination therapy versus 16.2% on interferon alone and 2.7% on placebo [1].

Chronic Hepatitis C Combination Immunotherapy Virological Response

Sustained HBV Response via Combination

Pilot studies in patients with chronic hepatitis B treated with thymalfasin in combination with interferon or nucleoside analogues demonstrated a 70% complete sustained response rate [1]. Additionally, in patients who completed therapy, thymalfasin significantly diminished the relapse rate [1].

Chronic Hepatitis B Combination Therapy Sustained Virological Response

Serum Half-Life vs. Modified Thymopentin

Thymalfasin exhibits a serum half-life of approximately 2 hours following subcutaneous administration, with peak serum concentrations achieved within 1-2.8 hours and blood levels returning to baseline within 24 hours [1]. In healthy subjects receiving a single subcutaneous dose of 1.6 mg thymalfasin, peak plasma concentration was approximately 37.51 ng/mL, time to peak concentration was 1.67 hours, AUC0-15 was 152.15 ng/mL·h, and half-life was approximately 1.65 hours [2]. This short half-life contrasts with modified thymopentin formulations that have been engineered with myristic acid conjugation to prolong plasma stability [3].

Pharmacokinetics Peptide Half-Life Dosing Frequency

Synthesis Yield and Purity Enhancement

Conventional linear solid-phase synthesis of thymalfasin has been limited by poor yields due to β-sheet structure formation causing resin shrinkage of over 20% during chain elongation; for 98% HPLC purity thymalfasin, the total preparation yield was generally around 20% [1]. A patented improved synthesis method (CN108314725A) achieves thymalfasin with purity of 99% or more by HPLC and total yield of 30% or more, representing a 50% improvement in yield [2]. Early linear synthesis approaches yielded only 0.15 mmol/g resin loading due to problematic asparagine coupling [3].

Solid-Phase Peptide Synthesis Process Chemistry Purity Optimization

USP/EP Reference Standards for Validation

Thymalfasin is available as a fully characterized reference standard compliant with regulatory guidelines, with traceability against pharmacopeial standards including USP and EP [1]. Comprehensive analytical data and Certificates of Analysis (COA) are provided to meet regulatory compliance requirements for analytical method development, method validation, and quality control applications during drug development [2]. Related impurity reference standards, including [28-Asp]-Thymalfasin (CAS 160510-05-4) and [D-1 Ser]-Thymalfasin, are available for impurity profiling and genotoxic potential assessment [3].

Analytical Reference Standards Quality Control Method Validation

Thymalfasin Procurement Applications


HBV Clinical Trial Material Sourcing

Thymalfasin monotherapy achieves 40.6% HBV DNA clearance versus 9.4% in untreated controls, while combination with interferon or nucleoside analogues yields up to 70% complete sustained response [1][2]. Procurement for HBV clinical trials should prioritize GMP-grade material with documented purity specifications and pharmacopeial reference standard traceability to ensure reproducible immunomodulatory outcomes.

HCV Adjuvant Therapy Research

Thymalfasin in combination with interferon alfa-2b achieves 65% HCV RNA clearance versus 29% with interferon alone, a 2.2-fold enhancement [1]. Research-grade thymalfasin procurement for HCV studies should specify material with consistent bioactivity to ensure reliable combination therapy evaluation.

Analytical Method Development & QC

Thymalfasin reference standards fully characterized and traceable to USP/EP monographs are essential for analytical method validation, ANDA/DMF submission support, and routine quality control testing [1][2]. Laboratories should procure reference standards with comprehensive Certificates of Analysis and impurity reference standards for method specificity validation.

Peptide Synthesis & Manufacturing Scale-Up

Conventional thymalfasin synthesis yields approximately 20% at 98% HPLC purity, while improved fragment coupling methods achieve 30% yield at ≥99% HPLC purity [1][2]. Procurement of high-purity starting materials and intermediates is critical for process chemistry optimization and commercial manufacturing viability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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